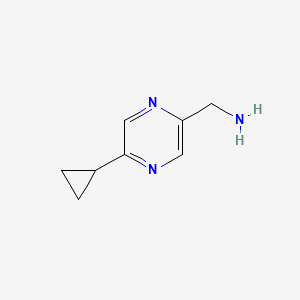
2-Amino-4-iodo-6-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-iodo-6-methylpyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of an amino group at the second position, an iodine atom at the fourth position, and a methyl group at the sixth position on the pyridine ring. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-iodo-6-methylpyridine typically involves multi-step organic reactions. One common method is the iodination of 2-Amino-6-methylpyridine. The process begins with the nitration of 2-Amino-6-methylpyridine to introduce a nitro group, followed by reduction to convert the nitro group to an amino group. The final step involves the iodination of the compound using iodine and a suitable oxidizing agent .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-4-iodo-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Nitro derivatives of the compound.
Reduction Products: Corresponding amines and other reduced forms.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
2-Amino-4-iodo-6-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and nonlinear optical materials
Mecanismo De Acción
The mechanism of action of 2-Amino-4-iodo-6-methylpyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom and amino group allows for strong binding interactions with target molecules, enhancing its efficacy in various applications .
Comparación Con Compuestos Similares
2-Amino-4-methylpyridine: Lacks the iodine atom, resulting in different reactivity and applications.
2-Amino-6-methylpyridine: Similar structure but without the iodine atom at the fourth position.
4-Iodo-2-methylpyridine: Contains an iodine atom but lacks the amino group, leading to different chemical properties
Uniqueness: 2-Amino-4-iodo-6-methylpyridine is unique due to the combination of the amino, iodine, and methyl groups on the pyridine ring. This unique arrangement imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications .
Propiedades
Fórmula molecular |
C6H7IN2 |
|---|---|
Peso molecular |
234.04 g/mol |
Nombre IUPAC |
4-iodo-6-methylpyridin-2-amine |
InChI |
InChI=1S/C6H7IN2/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3,(H2,8,9) |
Clave InChI |
ZJHFLSCCXWJFBX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 3-[4-(bromomethyl)phenyl]propanoate](/img/structure/B13980829.png)







![Methyl 7-bromo-2-methylbenzo[d]oxazole-4-carboxylate](/img/structure/B13980875.png)



